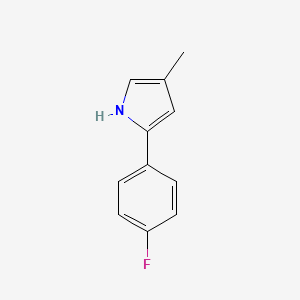

2-(4-Fluorophenyl)-4-methylpyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-1H-pyrrole |

InChI |

InChI=1S/C11H10FN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |

InChI Key |

HHMZFHYWNIIQJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(4-Fluorophenyl)-4-methylpyrrole

Cyclization Reactions for Pyrrole (B145914) Ring Formation

The formation of the pyrrole ring is a critical step in the synthesis of this compound. Cyclization reactions are a common approach, where acyclic precursors are converted into the heterocyclic pyrrole structure. researchgate.net

The selection of appropriate starting materials is crucial for the successful synthesis of the target compound. A common strategy involves the use of a 1,4-dicarbonyl compound and a primary amine, a method known as the Paal-Knorr synthesis. researchgate.netuctm.edu For the synthesis of this compound, this would involve a dicarbonyl compound that can provide the 4-methylpyrrole backbone and an amine precursor for the 2-(4-fluorophenyl) substituent.

Another approach involves the reaction of α-haloketones with β-ketoesters in the presence of an amine, known as the Hantzsch pyrrole synthesis. researchgate.net The precursors for this synthesis would be selected to yield the desired substitution pattern on the pyrrole ring.

The Knorr pyrrole synthesis, which involves the condensation of an α-aminoketone with a β-dicarbonyl compound, is another viable route. researchgate.net The appropriate selection of these precursors is essential to obtain this compound.

A two-step protocol starting from enones has also been reported for the synthesis of 2,4-disubstituted pyrroles. nih.gov This method involves the cyclocondensation of an enone with aminoacetonitrile (B1212223) to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate, which is then converted to the desired pyrrole. nih.gov

| Precursor Type | Description |

| 1,4-Dicarbonyl Compounds | React with primary amines in the Paal-Knorr synthesis to form the pyrrole ring. researchgate.netuctm.edu |

| α-Haloketones and β-Ketoesters | React with an amine in the Hantzsch pyrrole synthesis. researchgate.net |

| α-Aminoketones and β-Dicarbonyls | Condense in the Knorr pyrrole synthesis to form the pyrrole ring. researchgate.net |

| Enones and Aminoacetonitrile | Undergo cyclocondensation to form an intermediate that can be converted to a 2,4-disubstituted pyrrole. nih.gov |

The yield and selectivity of pyrrole synthesis are significantly influenced by reaction conditions and the choice of catalysts. For instance, the Paal-Knorr synthesis can be performed under various conditions, including using water as a solvent in the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS), which can enhance the reaction rate and yield. researchgate.net

The use of catalysts is also critical. Iron(III) chloride has been used as a catalyst in the Paal-Knorr condensation, allowing the reaction to proceed under mild conditions with good to excellent yields. organic-chemistry.org In some cases, microwave-assisted synthesis has been employed to improve reaction times and yields, such as in the dehydrocyanation of 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates. nih.gov

The choice of solvent can also play a significant role. For example, ionic liquids have been used to achieve highly regioselective N-substitution of pyrrole. organic-chemistry.org

| Reaction Condition/Catalyst | Influence |

| Sodium Dodecyl Sulfate (SDS) in water | Enhances reaction rate and yield in Paal-Knorr synthesis. researchgate.net |

| Iron(III) Chloride | Catalyzes Paal-Knorr condensation under mild conditions. organic-chemistry.org |

| Microwave Irradiation | Improves reaction times and yields in certain steps. nih.gov |

| Ionic Liquids | Promotes highly regioselective N-substitution of pyrrole. organic-chemistry.org |

Multicomponent Reaction Strategies for Substituted Pyrroles

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of highly substituted pyrroles in a single step from three or more starting materials. researchgate.net These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate molecular diversity. researchgate.net

One example of an MCR for pyrrole synthesis involves the reaction of an aldehyde, an amine, and a β-dicarbonyl compound in the presence of a catalyst. orientjchem.org This approach could be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Another MCR strategy involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water to produce polysubstituted pyrrole derivatives. orientjchem.org The development of catalyst-free and environmentally friendly MCRs is an active area of research. acs.org

Derivatization from Simpler Pyrrole Intermediates

The synthesis of this compound can also be achieved by modifying a simpler, pre-existing pyrrole ring. This approach often involves the introduction of the 4-fluorophenyl group onto a 4-methylpyrrole scaffold or vice versa.

One common method for such derivatization is through cross-coupling reactions. For example, a palladium-catalyzed cross-coupling reaction can be used to introduce an aryl group at the 2-position of a pyrrole ring. researchgate.net This would involve the reaction of a 2-halopyrrole derivative with a 4-fluorophenylboronic acid or a similar organometallic reagent.

Advanced Synthetic Approaches and Process Optimization

Ongoing research focuses on developing more efficient, sustainable, and scalable methods for the synthesis of substituted pyrroles like this compound.

Advanced synthetic approaches include the use of novel catalysts, such as those based on iron, for the synthesis of pyrrolo[3,2-b]pyrroles, which could potentially be adapted for the synthesis of simpler pyrroles. acs.org The use of flow chemistry and microreactors is also being explored to enable rapid process optimization and scale-up of pyrrole synthesis. acs.org

Process optimization often involves the systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity while minimizing byproducts and environmental impact. acs.org The development of one-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, is another key area of process optimization. researchgate.net

Application of Green Chemistry Principles in Pyrrole Synthesis

Green chemistry seeks to minimize the environmental impact of chemical processes through a set of twelve principles, including waste prevention, atom economy, and the use of safer solvents and reaction conditions. ijfmr.comresearchgate.net Classical pyrrole syntheses like the Paal-Knorr, Knorr, and Hantzsch reactions often involve harsh conditions, toxic solvents, and lengthy reaction times, presenting opportunities for greener alternatives. semanticscholar.org

For the synthesis of this compound, a green adaptation of the Paal-Knorr condensation could be envisioned. This would involve the reaction of a 1,4-dicarbonyl compound, specifically 1-(4-fluorophenyl)-4-methylbutane-1,4-dione, with a primary amine or ammonia (B1221849). Green approaches to facilitate this cyclization include:

Solvent-Free Conditions: Performing the reaction by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid, can eliminate the need for hazardous solvents. ijfmr.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free or aqueous conditions. nih.govnih.gov This technique has been successfully applied to Paal-Knorr cyclizations. nih.gov

Use of Green Solvents: Replacing traditional solvents like toluene (B28343) or acetic acid with water, ethanol, or ionic liquids can significantly improve the environmental profile of the synthesis. semanticscholar.org Iron(III) chloride has been shown to be an effective and economical catalyst for Paal-Knorr condensations in water. organic-chemistry.org

These methodologies align with the core tenets of green chemistry by improving energy efficiency, reducing waste, and avoiding the use of volatile and toxic organic compounds. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for introducing aryl groups onto heterocyclic rings. wiley.com For the synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura coupling represents a highly efficient and versatile strategy. nih.gov

This approach would typically involve the reaction of a 2-halo-4-methylpyrrole (e.g., 2-bromo- or 2-iodo-4-methylpyrrole) with 4-fluorophenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, in the presence of a suitable base and ligand.

The choice of ligand is critical for the reaction's success, influencing catalytic activity and substrate scope. nih.gov Common ligands for such couplings include phosphines like triphenylphosphine (B44618) (PPh₃) or more specialized biaryl phosphine (B1218219) ligands like XPhos, which can promote high yields even with challenging substrates. nih.gov

| Catalyst System Component | Example | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, XPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and participates in the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates heat transfer. |

This cross-coupling approach offers high functional group tolerance and is a reliable method for the targeted synthesis of 2-arylpyrroles. nih.gov

Development of One-Pot and Domino Synthetic Protocols

One-pot and domino (or cascade) reactions combine multiple synthetic steps into a single operation without the isolation of intermediates, leading to increased efficiency, reduced waste, and simplified procedures. nih.govnih.gov The synthesis of polysubstituted pyrroles is amenable to such strategies. A plausible one-pot domino protocol for synthesizing 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole has been reported, showcasing the power of this approach for creating complex pyrrole structures efficiently. nih.gov

Adapting this logic, a multi-component reaction for this compound could be designed. For instance, a Hantzsch-type synthesis could be performed in one pot, involving the condensation of 4-fluorobenzaldehyde, an aminocrotonate (as a source of the 4-methyl-substituted C3-C4-N fragment), and a β-ketoester, followed by in-situ aromatization. Such protocols are prized for their ability to construct complex molecules from simple, readily available starting materials in a single, highly convergent step.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling the outcome of a synthesis. This section explores the proposed pathways for pyrrole formation and the factors governing selectivity.

Analysis of Proposed Reaction Pathways and Transition States

The mechanism of pyrrole synthesis varies with the chosen method. For the widely used Paal-Knorr synthesis, the reaction between a 1,4-dicarbonyl compound and a primary amine is generally accepted to proceed through the following key steps: semanticscholar.org

Enamine Formation: The amine initially attacks one of the carbonyl groups to form a hemiaminal intermediate, which then dehydrates to yield an enamine.

Intramolecular Cyclization: The nitrogen of the enamine then performs a nucleophilic attack on the second, remaining carbonyl group. This intramolecular cyclization forms a five-membered heterocyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative).

Dehydration/Aromatization: The final step involves a double dehydration of this cyclic intermediate. The elimination of two molecules of water is typically acid-catalyzed and results in the formation of the stable, aromatic pyrrole ring.

The rate-determining step can vary depending on the specific substrates and conditions, but it is often the intramolecular cyclization or the final aromatization step. Transition state analysis for these steps would involve complex computational studies to model the bond-forming and bond-breaking processes, considering the steric and electronic influences of the substituents.

Investigation of Regioselectivity and Stereoselectivity in Synthesis

Stereoselectivity: The final product, this compound, is an achiral molecule, so stereoselectivity is not a consideration in its synthesis unless chiral auxiliaries or catalysts are used to generate a specific, transient stereocenter during the reaction pathway.

Regioselectivity: Regioselectivity, or the control of which position substituents are introduced, is a critical aspect of pyrrole synthesis. nih.gov In a synthesis starting from unsymmetrical precursors, multiple isomers could potentially form.

Consider a hypothetical Hantzsch-type synthesis involving the condensation of 4-fluorobenzaldehyde, methyl acetoacetate, and an ammonia source. The initial Knoevenagel condensation between the aldehyde and the β-ketoester would be followed by a Michael addition of an enamine derived from a second equivalent of the ketoester. The subsequent cyclization and aromatization must be controlled to ensure the 4-fluorophenyl group is at the 2-position and the methyl group is at the 4-position. The electronic nature of the 4-fluorophenyl group (electron-withdrawing via induction, electron-donating via resonance) can influence the reactivity of intermediates, guiding the regiochemical outcome of the cyclization. Careful selection of starting materials and reaction conditions is paramount to achieving the desired 2,4-disubstituted pattern without contamination from other regioisomers. nih.gov

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy would be a primary technique for characterizing 2-(4-Fluorophenyl)-4-methylpyrrole. The spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The 4-fluorophenyl group would exhibit a characteristic pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). Due to the fluorine substitution, the two protons ortho to the fluorine would appear as a doublet of doublets, as would the two protons meta to the fluorine, arising from coupling to the ¹⁹F nucleus and adjacent protons.

Pyrrole (B145914) Protons: The protons on the pyrrole ring would also appear in the downfield region, though their exact chemical shifts would be influenced by the electronic effects of the substituents. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two protons on the pyrrole ring would show characteristic coupling patterns.

Methyl Protons: The methyl group at the 4-position of the pyrrole ring would give rise to a singlet in the upfield region of the spectrum (typically δ 2.0-2.5 ppm).

Illustrative ¹H NMR Data for a Related Compound (2,4-Dimethylpyrrole):

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| NH | ~7.7 (broad s) | Singlet |

| H3/H5 | ~6.5 | Multiplet |

| CH₃ | ~2.2 | Singlet |

| CH₃ | ~2.1 | Singlet |

This table is for illustrative purposes and does not represent the actual data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: The 4-fluorophenyl group would show several signals in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant. The other aromatic carbons would also show smaller couplings to the fluorine atom.

Pyrrole Carbons: The carbon atoms of the pyrrole ring would resonate in the downfield region (δ 100-140 ppm), with their specific shifts dependent on the substitution pattern.

Methyl Carbon: The methyl carbon would appear as a signal in the upfield region of the spectrum (δ 10-20 ppm).

Illustrative ¹³C NMR Data for a Related Compound (N-Methylpyrrole):

| Carbon | Chemical Shift (δ) ppm |

| C2/C5 | 121.9 |

| C3/C4 | 108.2 |

| N-CH₃ | 35.8 |

This table is for illustrative purposes and does not represent the actual data for this compound.

Advanced 2D NMR Techniques for Connectivity and Proximity Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the phenyl and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which can help to determine the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Mode Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its various bonds.

Expected FT-IR Spectral Features:

N-H Stretch: A characteristic sharp or broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the pyrrole ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic and pyrrole ring C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the pyrrole ring would likely appear in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹ would be indicative of the C-F stretching vibration of the fluorophenyl group.

Illustrative FT-IR Data for a Related Compound (Pyrrole):

| Wavenumber (cm⁻¹) | Assignment |

| 3390 | N-H stretch |

| 3100 | Aromatic C-H stretch |

| 1530 | C=C stretch |

| 1470 | C-H in-plane bend |

| 730 | C-H out-of-plane bend |

This table is for illustrative purposes and does not represent the actual data for this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds with large dipole moment changes give strong IR signals, non-polar bonds with changes in polarizability give strong Raman signals.

Expected FT-Raman Spectral Features:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the phenyl and pyrrole rings would be expected to produce strong signals in the Raman spectrum.

C=C Stretches: The C=C stretching vibrations of the aromatic and heterocyclic rings would also be prominent.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations would be observable.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 175.20 g/mol . chemscene.com In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation of pyrrole derivatives under mass spectrometry conditions, particularly those with aromatic substituents at the 2-position, follows predictable pathways. nih.gov The fragmentation is significantly influenced by the side-chain substituents. nih.gov For 2-aryl pyrroles, common fragmentation mechanisms involve the cleavage of the bond between the pyrrole ring and the aromatic substituent, as well as fragmentation of the pyrrole ring itself. nih.govnih.gov

A plausible fragmentation pathway for this compound would begin with the molecular ion. Subsequent fragmentation could involve the loss of small, stable neutral molecules. Based on general fragmentation patterns of related aromatic and heterocyclic compounds, characteristic fragment ions would be observed. libretexts.orgwvu.edu

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 175/176 | [C₁₁H₁₀FN]⁺ / [C₁₁H₁₁FN]⁺ | Molecular Ion ([M]⁺) / Protonated Molecule ([M+H]⁺) |

| 160 | [C₁₀H₇FN]⁺ | Loss of a methyl radical (•CH₃) |

| 148 | [C₁₀H₉F]⁺ | Loss of hydrogen cyanide (HCN) from the pyrrole ring |

| 95 | [C₆H₄F]⁺ | Cleavage of the bond between the rings, forming the fluorophenyl cation |

This table is predictive and based on the general fragmentation behavior of related pyrrole compounds. nih.govlibretexts.org

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

X-ray diffraction (XRD) analysis of a single crystal provides unambiguous proof of the molecular structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of a closely related compound, (4-fluorophenyl)(1H-pyrrol-2-yl)methanone, offers significant insights into the likely solid-state conformation. nih.gov In the crystal structure of this analogue, the pyrrole and benzene (B151609) rings are not coplanar. nih.gov The dihedral angle between the mean planes of the two rings is reported to be 49.16 (6)°. nih.gov This significant twist is a common feature in linked aromatic systems, arising from the balance between conjugative effects (favoring planarity) and steric hindrance between adjacent hydrogen atoms on the rings.

The crystal packing of such molecules is typically stabilized by a network of intermolecular interactions, such as hydrogen bonds. nih.gov For instance, in the methanone (B1245722) analogue, adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov It is plausible that this compound would exhibit similar N—H⋯F or C—H⋯π interactions in its crystalline form.

Table 2: Crystallographic Data for the Related Compound (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈FNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8957 (2) |

| b (Å) | 10.7053 (5) |

| c (Å) | 11.1421 (6) |

| α (°) | 99.167 (4) |

| β (°) | 95.951 (4) |

| γ (°) | 98.699 (4) |

| Dihedral Angle (Pyrrole-Benzene) | 49.16 (6)° |

Data from the crystallographic study of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. nih.gov

Conformational Analysis using Spectroscopic Techniques

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational degree of freedom is the rotation around the C-C single bond connecting the pyrrole and fluorophenyl rings.

The rotation about the inter-ring bond in 2-arylpyrroles is subject to a rotational barrier, which dictates the rate of interconversion between different conformations (rotamers). This barrier arises from a combination of steric repulsion between ortho-hydrogens on the phenyl ring and hydrogens on the pyrrole ring, and electronic effects involving π-conjugation between the two aromatic systems. scispace.com

Spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (NMR), are powerful methods for studying such rotational barriers. While a specific study on this compound was not found, research on related compounds like N-methylpyrrole-2-aldehyde shows that the barrier to rotation can be significant, on the order of several kcal/mol. scispace.com The electronic interaction between the substituent and the pyrrole ring is a primary contributor to the height of this barrier. scispace.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone |

| N-methylpyrrole-2-aldehyde |

| Hydrogen cyanide |

| Pentane |

| Pentan-3-one |

| 2-methylbutane |

| Rifampicin |

| Digoxin |

| Ciprofloxacin (B1669076) |

| Ethidium |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are pivotal in understanding the molecular structure and reactivity of heterocyclic compounds. For derivatives of 2-(4-fluorophenyl)-4-methylpyrrole, these methods provide insights into their fundamental properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and vibrational frequencies of organic molecules. researchgate.net Studies on analogous compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have utilized the B3LYP method with a 6-311++G(d,p) basis set for these calculations. ajchem-a.com The geometry of the molecule is optimized to find the lowest energy conformation. researchgate.net For instance, in a related oxadiazole derivative, the optimized structure was found to have C1 point group symmetry. kbhgroup.in The calculated bond lengths and angles from these studies generally show good agreement with experimental data where available. ajchem-a.com

Vibrational analysis is also performed using DFT methods to assign the vibrational modes of the molecule. researchgate.net The calculated vibrational frequencies are often scaled to better match experimental FT-IR and FT-Raman spectra. ajchem-a.com For example, a scaling factor of 0.9613 was used for the B3LYP/6-311G++(d,p) level of theory in the study of a fluorophenyl-oxadiazole derivative. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. niscpr.res.inresearchgate.net The MEP surface displays the electrostatic potential using a color spectrum, where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential), with the potential increasing in the order of red < orange < yellow < green < blue. researchgate.netscienceopen.com

In studies of similar fluorophenyl compounds, the MEP map reveals that the negative potential is often localized over electronegative atoms like nitrogen and oxygen, which are susceptible to electrophilic attack. researchgate.netajchem-a.com Conversely, the positive potential is typically found around hydrogen atoms. researchgate.netscienceopen.com For a related oxadiazole, the nitrogen atoms of the oxadiazole ring were identified as potential sites for electrophilic attack. ajchem-a.comajchem-a.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and kinetic stability of a molecule. libretexts.orgrsc.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests good kinetic stability for the molecule. ajchem-a.comajchem-a.com The distribution of the HOMO and LUMO orbitals can also indicate the regions of the molecule involved in electron donation and acceptance. researchgate.net

| Property | Value (eV) |

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| Energy Gap | 4.4815 |

Table 1: HOMO-LUMO energies for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Non-linear optical (NLO) materials have applications in various photonic technologies. anu.edu.au Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). aps.org Intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group within a molecule is a key mechanism for generating a large NLO response. nih.gov

Studies on 4-fluoro-N-phenylpyrrole (PP4F), a structurally related compound, have shown that an ICT reaction occurs in the excited state in polar solvents. nih.gov This is evidenced by dual fluorescence from a locally excited (LE) state and an ICT state. nih.gov The dipole moment of the ICT state (μe(ICT)) was found to be significantly larger than that of the LE state (μe(LE)), confirming the charge transfer character. nih.gov For PP4F, the ICT dipole moment was determined to be 10 D. nih.gov The investigation of NLO properties often involves calculating the electric dipole moment, polarizability, and first static hyperpolarizability. niscpr.res.in

Thermodynamic Property Calculations at Various Temperatures

Computational chemistry can be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. niscpr.res.inmit.edu These calculations are important for understanding the stability and reactivity of compounds under various conditions. researchgate.net

For example, the temperature dependence of the enthalpy of formation and entropy can be predicted using semi-empirical methods. mit.edu Datasets are available that provide the difference in these thermodynamic values at temperatures ranging from 300 K to 1500 K relative to the standard state at 298 K. mit.edu For a related compound, 4-fluoro-N-phenylpyrrole, the ICT reaction enthalpies (ΔH) have been determined from the temperature dependence of the fluorescence quantum yield ratio in different solvents. nih.gov In acetonitrile, the ΔH for the ICT reaction of this compound was found to be 14.9 kJ/mol. nih.gov

Molecular Modeling and Simulation

Computational modeling and simulation are powerful tools for predicting the behavior and characteristics of molecules, thereby guiding further experimental research. For this compound and its derivatives, these methods provide a window into their dynamic nature and potential biological activities.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. nih.govmdpi.com

In studies of pyrrole (B145914) derivatives, molecular docking has been employed to understand their potential as inhibitors of various enzymes and receptors. For instance, derivatives of 1,2,4-triazole (B32235) have been docked against cancer targets like c-kit tyrosine kinase and protein kinase B to evaluate their binding affinities. nih.govnih.gov The docking process involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different poses of the ligand in the active site of the protein. nih.gov

A study on 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, a compound structurally related to this compound, utilized molecular docking to identify its plausible binding site and key interactions with human P-glycoprotein and the Staphylococcus aureus NorA efflux pump. nih.gov Such studies typically reveal interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. mdpi.com The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity.

Interactive Table: Representative Molecular Docking Results for Pyrrole Derivatives

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrrole derivative | Main Protease (Mpro) | - | Cysteine, Histidine |

| 1,2,4-triazole derivative | c-kit tyrosine kinase | -176.749 | Not specified |

| Pyrrole-based Schiff base | MAO-B | -8.51 | Tyr398, Tyr435, Ile199, Tyr326 |

Note: The data presented is for illustrative purposes based on studies of various pyrrole derivatives and may not represent direct findings for this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Solution

Molecular dynamics (MD) simulations provide detailed information about the conformational stability and dynamics of molecules in a simulated environment, such as in solution. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system.

For a molecule like this compound, MD simulations can reveal how the molecule flexes, rotates, and interacts with its solvent environment. The simulations are typically run for nanoseconds or even microseconds to capture relevant biological and chemical processes. The process involves setting up the initial system in a simulation box, often filled with water molecules to mimic a biological environment, and then running the simulation under specific temperature and pressure conditions. nih.gov

While direct MD simulation studies on this compound are not widely published, the principles of this technique are broadly applied to understand the behavior of similar heterocyclic compounds. For example, MD simulations have been used to investigate the conformational stability of peptide fragments and the dynamics of protein-ligand complexes. nih.gov The results of such simulations can provide insights into the flexibility of the pyrrole and fluorophenyl rings and how their orientation changes over time, which can be crucial for understanding its interaction with biological targets.

Intermolecular Interaction Analysis using Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by a given molecule.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. nih.gov Red spots on the dnorm surface typically represent shorter contacts, often corresponding to hydrogen bonds, while blue regions indicate longer contacts. nih.gov

For compounds containing a fluorophenyl group, Hirshfeld surface analysis has been used to detail the contributions of various interactions, including C—H···F, C—H···O, and π-π stacking interactions. nih.gov In the case of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the analysis revealed that H···H, C···H, and F···H contacts were significant in the crystal packing. nih.gov

Interactive Table: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Fluorophenyl-Containing Compounds

| Interaction Type | Typical Appearance on Fingerprint Plot | Significance |

|---|---|---|

| H···H | Large, diffuse region in the middle | Represents the majority of contacts in many organic crystals |

| C—H···F | Sharp spikes at lower de and di values | Indicates specific hydrogen bonding involving fluorine |

| C—H···π | "Wing-like" features on the sides of the plot | Denotes interactions with the aromatic ring system |

Note: This table provides a generalized overview based on studies of various fluorophenyl-containing compounds.

Reactivity and Chemical Transformations

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic substitution reactions. pharmaguideline.com Its reactivity in such reactions is generally greater than that of furan, thiophene, and benzene (B151609). pharmaguideline.com The substitution pattern is governed by the stability of the resulting carbocation intermediate. For pyrrole itself, electrophilic attack is strongly favored at the C2 (α) position, as the positive charge on the intermediate can be delocalized over three resonance structures. onlineorganicchemistrytutor.comslideshare.net If the C2 and C5 positions are occupied, substitution may occur at the C3 (β) position. uop.edu.pk

In 2-(4-Fluorophenyl)-4-methylpyrrole, the C2 position is blocked by the 4-fluorophenyl group. The primary sites for electrophilic attack are therefore the C5 and C3 positions. The interplay between the electron-withdrawing nature of the 4-fluorophenyl group and the electron-donating methyl group at C4 influences the precise regioselectivity. While the fluorophenyl group deactivates the ring, the methyl group activates it.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of halogen atoms onto the pyrrole ring.

Nitration: Typically performed using mild nitrating agents like nitric acid in acetic anhydride (B1165640) to yield nitro-derivatives. uop.edu.pk

Sulfonation: Can be achieved with reagents such as sulfur trioxide in pyridine. uop.edu.pk

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the ring, often without a catalyst at high temperatures or using milder conditions with appropriate reagents. uop.edu.pk For instance, a related compound, 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, has been synthesized, demonstrating that acylation is a viable derivatization strategy for this class of compounds. nih.gov

Oxidation and Reduction Pathways of the Pyrrole Moiety

The pyrrole moiety within this compound can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: The oxidation of pyrroles can be challenging to control, often leading to polymerization. However, under specific conditions, defined products can be obtained.

Strong oxidizing agents, such as chromium trioxide in acetic acid or potassium permanganate, can oxidize the pyrrole ring to the corresponding maleimide (B117702) derivative. pharmaguideline.comuop.edu.pk

Controlled oxidation has been used to synthesize highly functionalized products, and various reagents including peroxides and hypervalent iodine have been employed. semanticscholar.org This can lead to the formation of pyrrolin-2-ones. semanticscholar.org

Reduction: Reduction of the pyrrole ring is more straightforward and can yield either partially or fully saturated rings.

Mild Reduction: Using reagents like zinc in acetic acid can lead to the partial reduction of the pyrrole ring to form the corresponding 2,5-dihydropyrrole (3-pyrroline) derivative. uop.edu.pk

Catalytic Hydrogenation: Complete reduction of the pyrrole ring to a pyrrolidine (B122466) can be achieved through catalytic hydrogenation. uop.edu.pk

Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the pyrrole to a pyrrolidine. smolecule.com For example, the reduction of this compound would be expected to yield 2-(4-Fluorophenyl)-4-methylpyrrolidine.

Role as a Synthetic Building Block for Complex Heterocycles

Pyrrole and its derivatives are fundamental building blocks in synthetic organic and medicinal chemistry. sigmaaldrich.com They are key components in the synthesis of a vast array of more complex molecules, including pharmaceuticals, natural products, and advanced materials. pageplace.deklinger-lab.demdpi.com

This compound serves as a valuable scaffold for constructing larger, more complex heterocyclic systems. The presence of multiple reaction sites—the N-H proton, the vacant C3 and C5 positions on the ring, and the potential for modification of the phenyl ring—allows for diverse synthetic transformations. This versatility makes it an important intermediate in multi-step syntheses. nih.govnih.gov For example, pyrrole derivatives are crucial for synthesizing polypyrrolic macrocycles like porphyrins, which are central to many biological systems. pageplace.defrontierspecialtychemicals.com The general methodology often involves the condensation of pyrrole units with aldehydes. frontierspecialtychemicals.com

The 2-arylpyrrole motif is a recognized structural element in pharmacologically active molecules. For instance, the related compound 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a known intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker. lookchem.com This highlights the industrial and pharmaceutical relevance of the 2-phenylpyrrole core structure as a synthetic building block.

Derivatization Strategies and Analogue Synthesis

The development of new chemical entities often relies on the strategic modification or derivatization of a core scaffold. This compound is amenable to various derivatization strategies to generate a library of analogues for structure-activity relationship (SAR) studies.

The synthesis of derivatives of this compound can be achieved by targeting different positions on the molecule.

N-Substitution: The pyrrolic nitrogen can be readily alkylated or acylated. The Paal-Knorr synthesis, a classic method for pyrrole formation, demonstrates the ease of introducing a wide variety of substituents on the nitrogen atom by reacting a 1,4-dicarbonyl compound with a primary amine. mdpi.com This principle can be applied post-synthesis to the N-H of the title compound.

C-Substitution: As discussed under electrophilic substitution (Section 5.1), functional groups can be introduced at the C3 and C5 positions. A specific example is the synthesis of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, which demonstrates the feasibility of introducing substituents at both the N1 and C3 positions of a related scaffold. nih.gov

Modern Synthetic Methods: Advanced methods, including Lewis acid-catalyzed reactions and metal-catalyzed C-H functionalization, have expanded the toolbox for creating highly substituted pyrroles from various precursors. researchgate.netnih.gov

A common strategy in drug discovery is to create hybrid molecules that combine two or more different heterocyclic rings, aiming to merge their distinct biological activities or improve pharmacokinetic properties. nih.gov The this compound scaffold is a suitable candidate for creating such hybrids.

The pyrrole ring can be linked to other heterocyclic systems, such as imidazoles, pyrimidines, or benzimidazoles, through various synthetic linkages. semanticscholar.orgnih.govrsc.org This approach can generate novel molecular architectures with potentially unique pharmacological profiles. nih.gov For example, research into pyrrole-containing hybrids has been pursued for developing potential anticancer agents, where the pyrrole moiety is combined with other pharmacophores. nih.gov The synthesis of these hybrid molecules leverages the reactivity of the pyrrole building block, allowing it to be incorporated into larger, multi-ring systems.

Mechanistic Investigations of Molecular Recognition and Biological Target Modulation Non Clinical Focus

Exploration of Interactions with Efflux Pumps

Efflux pumps are proteins that actively transport a wide variety of substrates out of cells and are a key mechanism in the development of multidrug resistance (MDR) in both cancer cells and bacteria.

Inhibition Mechanisms of P-glycoprotein (P-gp) and Bacterial Efflux Pumps (e.g., NorA)

Derivatives of 2-(4-fluorophenyl)-4-methylpyrrole have been identified as potent inhibitors of both human P-glycoprotein (P-gp) and the Staphylococcus aureus NorA efflux pump. nih.govresearchgate.net P-gp is a well-characterized efflux pump that contributes to MDR in cancer by expelling chemotherapeutic drugs from the cell. nih.govresearchgate.net Similarly, NorA is a major facilitator superfamily (MFS) efflux pump in S. aureus that confers resistance to fluoroquinolones and other antimicrobial agents. frontiersin.org

The inhibitory action of these pyrrole (B145914) derivatives is believed to occur through direct interaction with the efflux pumps. nih.gov For P-gp, this interaction leads to a reversal of the MDR phenotype by increasing the intracellular accumulation of P-gp substrates like anticancer drugs. nih.gov This is achieved by blocking the pump's ability to expel these drugs. nih.gov In the case of NorA, inhibition by these compounds restores the efficacy of antibiotics like ciprofloxacin (B1669076) by preventing their extrusion from the bacterial cell. frontiersin.orgimperial.tech

A specific derivative, 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, demonstrated significant dual inhibitory activity. nih.govresearchgate.net It was shown to inhibit P-gp in P-gp-overexpressing human adenocarcinoma LS-180 cells and also potentiated the activity of ciprofloxacin against S. aureus by inhibiting the NorA efflux pump. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind to plausible sites on both P-gp and NorA, thereby blocking their function. nih.govresearchgate.net

The mechanism of inhibition often involves preventing the hydrolysis of ATP, which provides the energy for the transport function of P-gp. rsc.org By binding to the pump, these inhibitors can allosterically or competitively block the binding of ATP or the drug substrate itself.

Structure-Activity Relationship (SAR) Studies for Efflux Pump Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of efflux pump inhibitors. For pyrrole-based compounds, including derivatives of this compound, specific structural features have been identified as important for their modulatory activity. nih.govresearchgate.net

Research on a series of polysubstituted pyrroles has shown that the nature and position of substituents on the pyrrole ring significantly influence their P-gp inhibitory activity. nih.govresearchgate.net For instance, the presence of an acetyl group at the 4-position and a p-tolyl group at the 1-position of the pyrrole ring, in conjunction with the 3-(4-fluorophenyl) moiety, was found in a particularly active dual inhibitor of P-gp and NorA. nih.govresearchgate.net

The general strategy in SAR studies for efflux pump inhibitors involves modifying different parts of the lead compound to map the key pharmacophores required for activity. nih.govnih.gov This allows for the exploration of chemical diversity to enhance potency and reduce potential off-target effects. rutgers.edu For example, modifications to the terminal nitrogen in a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were shown to affect affinity and selectivity for the dopamine (B1211576) transporter, a different type of transporter protein. nih.gov This highlights the importance of systematic structural modifications in understanding and improving the interaction with specific biological targets.

Understanding Molecular Basis of Multidrug Resistance Reversal

The reversal of multidrug resistance by this compound derivatives is fundamentally linked to their ability to inhibit efflux pumps like P-gp. nih.govresearchgate.netnih.gov Overexpression of P-gp is a major cause of MDR in cancer chemotherapy, leading to the failure of various anticancer drugs. researchgate.net

By inhibiting P-gp, these compounds prevent the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and restoring their cytotoxic effects. nih.gov A study on 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole demonstrated this effect by showing an increased intracellular accumulation of rhodamine 123, a known P-gp substrate, in resistant cancer cells. nih.govresearchgate.net Furthermore, this compound was shown to decrease the efflux of digoxin, another P-gp substrate. researchgate.net

Similarly, in bacteria, the inhibition of efflux pumps like NorA by these pyrrole derivatives resensitizes resistant strains to antibiotics. imperial.tech For example, the aforementioned pyrrole derivative caused a significant reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin against a S. aureus strain that overexpresses NorA. nih.govresearchgate.net This demonstrates that these compounds can effectively reverse antibiotic resistance by blocking the primary defense mechanism of the bacteria. frontiersin.org The ability of these compounds to act as multidrug resistance reversal agents highlights their potential as adjuvants in cancer and infectious disease therapies. nih.govresearchgate.net

Investigation of Molecular Interactions with Pharmacological Targets

Beyond efflux pumps, derivatives of this compound and related structures have been investigated for their interactions with a range of other important pharmacological targets.

Ligand Binding Studies with Enzymes (e.g., MmpL3, DNA gyrase, InhA, VEGFR-2, DAT)

MmpL3: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall. nih.gov While direct studies on this compound with MmpL3 are not specified, related pyrrole-2-carboxamide derivatives have been designed as MmpL3 inhibitors. nih.gov Docking studies of these inhibitors with MmpL3 have helped to predict their binding modes within the protein. nih.govnih.gov

DNA Gyrase: DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. nih.govals-journal.com N-phenylpyrrolamide derivatives have been identified as inhibitors of bacterial DNA gyrase. rsc.org These compounds show potent inhibitory activity against E. coli DNA gyrase with low nanomolar IC50 values and are selective for the bacterial enzyme over human topoisomerase IIα. rsc.org Molecular docking studies indicate that these inhibitors bind to the same active pocket as ciprofloxacin. als-journal.com The interaction often involves key residues like Lys103. researchgate.net

InhA: InhA is the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis and is the primary target for the anti-tuberculosis drug isoniazid. nih.gov Diphenyl ether derivatives, which share some structural similarities with the phenyl-pyrrole scaffold, have been developed as direct, potent inhibitors of InhA. nih.gov More recently, imidazoquinoline derivatives, designed as structural analogues of other known InhA inhibitors, have been synthesized and their interaction with the enzyme's substrate-binding site explored through docking experiments. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.govfrontiersin.org A 4-fluorophenyl unit has been incorporated into various heterocyclic scaffolds to create potent VEGFR-2 inhibitors. nih.gov For example, a pyrimidine (B1678525) derivative containing a 4-fluorophenyl group showed better VEGFR-2 inhibitory activity than the reference drug sunitinib. nih.gov Docking studies have been used to investigate the binding modes of these inhibitors within the VEGFR-2 kinase domain. nih.gov

DAT: The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft and is a target for drugs used to treat psychostimulant abuse. nih.gov A series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been evaluated for their binding affinity at DAT. nih.gov These studies aim to develop atypical DAT inhibitors with therapeutic potential. The dopamine uptake system is also known to transport various compounds with different chemical structures. nih.gov

Modulation of Ion Channels (e.g., Calcium-Sensitive Potassium Channels)

Calcium-sensitive potassium channels (KCa) are a diverse group of ion channels that are activated by intracellular calcium and play crucial roles in regulating neuronal excitability and other physiological processes. nih.govmdpi.com These channels are modulated by various factors, including intracellular calcium concentrations and interacting proteins. nih.govnih.govscilit.com

While direct studies specifically linking this compound to the modulation of calcium-sensitive potassium channels were not identified in the provided context, the general principles of ion channel modulation are well-established. elsevierpure.com The activity of these channels can be influenced by small molecules that bind to the channel protein or associated subunits, altering their gating properties. nih.gov Given the broad range of biological targets that phenyl-pyrrole derivatives can interact with, their potential effects on ion channels remain an area for future investigation.

Data Tables

Table 1: Efflux Pump Inhibition by a this compound Derivative Data for 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole

| Target Pump | Cell Line/Organism | Assay | Result | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | MDCK-MDR1 cells | Digoxin efflux | IC50 = 11.2 µM | nih.govresearchgate.net |

| NorA | Staphylococcus aureus | Ciprofloxacin potentiation | 8-fold reduction in MIC at 50 µM | nih.govresearchgate.net |

Table 2: Interaction of Phenyl-Pyrrole and Related Scaffolds with Various Enzymes

| Compound Class | Target Enzyme | Organism/System | Key Findings | Reference |

|---|---|---|---|---|

| N-phenylpyrrolamides | DNA gyrase | Escherichia coli | IC50 values in the low nanomolar range (2-20 nM) | rsc.org |

| Pyrimidine derivative with 4-fluorophenyl | VEGFR-2 | Human | IC50 = 0.039 µM (better than sunitinib) | nih.gov |

Analysis of Binding Pockets and Key Intermolecular Contacts

No studies detailing the binding pocket of any biological target for this compound were identified. Research that includes molecular docking simulations, X-ray crystallography, or other structural biology techniques to elucidate the specific amino acid residues and the nature of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) governing its binding is not available.

In Vitro Mechanistic Studies on Cellular Pathways (excluding clinical outcomes)

Cell-Based Assays for Target Engagement and Pathway Modulation

No published cell-based assays were found that demonstrate the engagement of this compound with a specific cellular target or its ability to modulate a particular signaling pathway. Data from techniques such as cellular thermal shift assays (CETSA), reporter gene assays, or measurements of downstream pathway markers following cell treatment with this compound are not present in the available literature.

Elucidation of Molecular Mechanisms in Biological Systems at a Fundamental Level

There is no information available that elucidates the fundamental molecular mechanisms of action for this compound. Studies that would investigate its effects on cellular processes at a molecular level, such as enzyme kinetics, protein-protein interactions, or gene expression profiling, have not been reported for this specific compound.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Fluorophenyl)-4-methylpyrrole under mild, metal-free conditions?

Answer:

The synthesis of fluorinated pyrrole derivatives like this compound can be achieved via cyclocondensation reactions using β-fluorinated ketones or aryl halides. A metal-free approach under mild conditions (e.g., room temperature to 80°C) is recommended to avoid side reactions. For example, fluorinated pyrimidines and pyrroles are synthesized via nucleophilic substitution or cyclization reactions with yields exceeding 70% when using fluorinated aryl ketones as precursors . Key steps include:

- Precursor selection : 4-Fluorophenyl ketones or halides as starting materials.

- Reaction optimization : Adjusting solvent polarity (e.g., DMF or THF) and stoichiometry of methylating agents.

- Purification : Column chromatography or recrystallization to isolate the product.

Reference protocols from fluoropyrimidine synthesis (e.g., 4-fluoro-6-(4-fluorophenyl)-2-methylpyrimidine) can be adapted .

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

Answer:

Spectroscopic characterization :

- NMR : Analyze , , and NMR spectra to confirm substituent positions. For example, NMR peaks near -110 ppm indicate para-fluorophenyl groups .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., observed [M+H] at m/z 190.0825 for CHFN) .

Crystallography : Single-crystal X-ray diffraction (as seen in related pyrrolo-pyrimidine structures) resolves bond angles and confirms regiochemistry .

Advanced: How can researchers resolve contradictions in NMR or HRMS data during structural confirmation?

Answer:

Discrepancies often arise from impurities, tautomerism, or regioisomers. Mitigation strategies include:

- 2D NMR : Use - HSQC/HMBC to map proton-carbon correlations and distinguish substituent positions .

- Isotopic labeling : Introduce or to track nitrogen/fluorine environments in ambiguous cases.

- Cross-validation : Compare experimental HRMS data with computational predictions (e.g., using Gaussian or ORCA) .

For example, conflicting NMR signals in pyrrole derivatives were resolved via X-ray crystallography in a related compound (3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyrrolo[3,2-d]pyrimidine) .

Advanced: What experimental designs are recommended to study the biological activity of this compound?

Answer:

- Target identification : Screen against enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR assays.

- Cellular assays : Evaluate cytotoxicity (via MTT) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

- Molecular docking : Use crystallographic data (e.g., from pyrrolo[2,3-d]pyrimidine complexes) to model interactions with biological targets .

- Metabolic stability : Assess hepatic microsomal stability using LC-MS to identify potential metabolites .

Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

Answer:

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, methyl groups on pyrrole rings often direct electrophilic substitution to the α-position .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene).

- Transition state analysis : Use Gaussian to model energy barriers for fluorophenyl group participation in cross-coupling reactions .

Advanced: What strategies are effective for analyzing byproducts in the synthesis of this compound?

Answer:

- HRMS/LC-MS : Detect trace byproducts (e.g., dimerization or halogenated impurities) with mass accuracy < 5 ppm .

- Chromatography : Use reverse-phase HPLC with a C18 column to separate regioisomers.

- Mechanistic studies : Probe reaction intermediates via in situ IR or -NMR monitoring .

Advanced: How does this compound’s stability vary under different pH and temperature conditions?

Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h) followed by LC-MS analysis. Fluorophenyl groups typically resist hydrolysis but may degrade under strong acids .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (expected >200°C for aromatic pyrroles) .

Advanced: What structure-activity relationship (SAR) insights exist for fluorophenyl-pyrrole hybrids in medicinal chemistry?

Answer:

- Fluorine effects : The 4-fluorophenyl group enhances lipophilicity and metabolic stability via reduced CYP450 interactions .

- Methyl substitution : Methyl at the pyrrole 4-position increases steric hindrance, potentially improving target selectivity (e.g., kinase inhibition) .

- Case study : Analogues like 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine show neuropharmacological activity, suggesting similar exploration for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.